molecular formula C12H9N3 B15251986 2-([4,4'-Bipyridin]-2-yl)acetonitrile

2-([4,4'-Bipyridin]-2-yl)acetonitrile

Cat. No.: B15251986
M. Wt: 195.22 g/mol
InChI Key: JRRSARBHSYIWQG-UHFFFAOYSA-N
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Description

2-([4,4’-Bipyridin]-2-yl)acetonitrile is an organic compound that features a bipyridine moiety linked to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([4,4’-Bipyridin]-2-yl)acetonitrile typically involves the reaction of 4,4’-bipyridine with acetonitrile under specific conditions. One common method involves the use of a decarboxylation reaction where ethyl 2-cyano-2-(pyridine-4-yl) acetic ester is prepared from 4-chloropyridine hydrochloride. This intermediate is then reacted with dimethyl sulfoxide and lithium chloride at elevated temperatures to yield 2-([4,4’-Bipyridin]-2-yl)acetonitrile .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of high-purity reagents and controlled reaction conditions would be essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-([4,4’-Bipyridin]-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The bipyridine moiety can participate in substitution reactions, where substituents on the pyridine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce primary amines.

Scientific Research Applications

2-([4,4’-Bipyridin]-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([4,4’-Bipyridin]-2-yl)acetonitrile involves its interaction with molecular targets through its bipyridine moiety. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the bipyridine unit can form stable complexes with metal ions, influencing the electronic properties of the resulting compounds .

Comparison with Similar Compounds

Similar Compounds

    4,4’-Bipyridine: A closely related compound used as a precursor in the synthesis of 2-([4,4’-Bipyridin]-2-yl)acetonitrile.

    2,2’-Bipyridine: Another isomer of bipyridine with different coordination properties.

    3,3’-Bipyridine: An isomer with unique electronic and steric characteristics.

Uniqueness

The combination of the bipyridine moiety with the acetonitrile group allows for versatile chemical modifications and the formation of novel compounds with tailored properties .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-(4-pyridin-4-ylpyridin-2-yl)acetonitrile

InChI

InChI=1S/C12H9N3/c13-5-1-12-9-11(4-8-15-12)10-2-6-14-7-3-10/h2-4,6-9H,1H2

InChI Key

JRRSARBHSYIWQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC(=NC=C2)CC#N

Origin of Product

United States

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